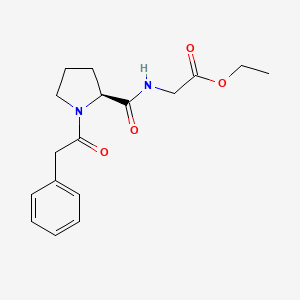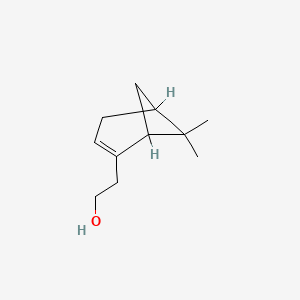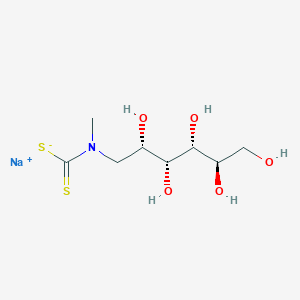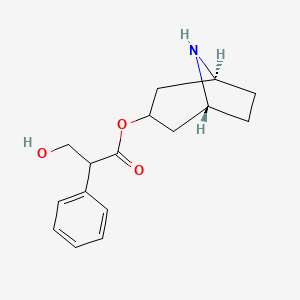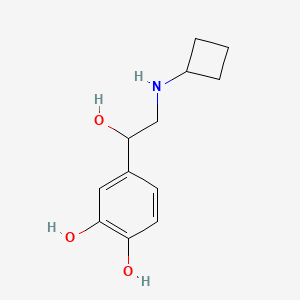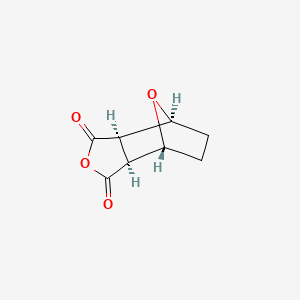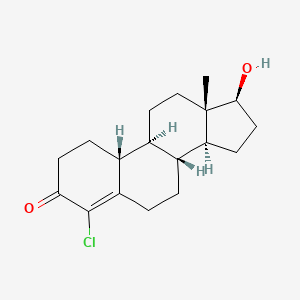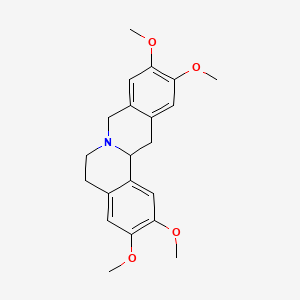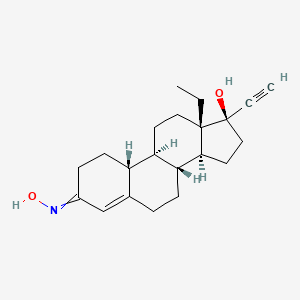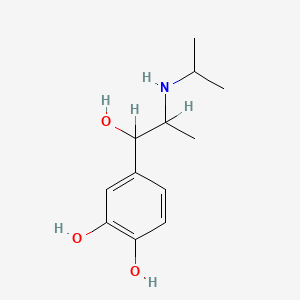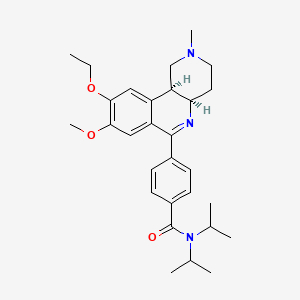
16-エピノルマクスシン B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
16-Epinormacusine B is a chemical compound belonging to the class of alkaloids. It is derived from the plant Voacanga africana and has shown significant potential in various scientific research fields. This compound is known for its unique structural properties and diverse applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
科学的研究の応用
16-Epinormacusine B has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex alkaloids and natural products.
Biology: It is used to study cellular processes and interactions due to its unique structural properties.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epinormacusine B involves several key steps. One of the primary methods includes the stereospecific and enantiospecific total synthesis from commercially available d-tryptophan methyl ester. The process involves a combination of the asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction . Another method employs a chemospecific and regiospecific hydroboration/oxidation at the C(16)-C(17) position .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and well-established reaction conditions facilitates the potential for large-scale production.
化学反応の分析
Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:
Oxidation: The oxidation of the 16-hydroxymethyl group present in the axial position is achieved with the Corey-Kim reagent.
Reduction: Reduction reactions can be performed using reagents like TFA/Et3SiH.
Substitution: Substitution reactions involving the nitrogen atom in the indole ring are also possible.
Common Reagents and Conditions:
Oxidation: Corey-Kim reagent
Reduction: Trifluoroacetic acid (TFA) and triethylsilane (Et3SiH)
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of 16-Epinormacusine B, such as 16-epivellosimine and polyneuridine aldehyde .
作用機序
The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with various cellular receptors and enzymes, influencing cellular processes and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 16-Epinormacusine B
- 16-Epiaffinisine
- Dehydro-16-epiaffinisine
- Norfluorocurarine-N(4)-oxide
- 16-Decarbomethoxyvoacamine-pseudoindoxyl
Comparison: 16-Epinormacusine B stands out due to its unique structural features and the specific reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential applications in various fields. Its unique stereochemistry and functional groups make it a valuable compound for further research and development.
特性
CAS番号 |
604-99-9 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
[(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 |
InChIキー |
VXTDUGOBAOLMED-VICVVEARSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
異性体SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |
正規SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Normacusine B; Tombozin; Tombozine; Vellosiminol; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


